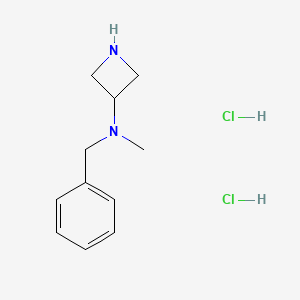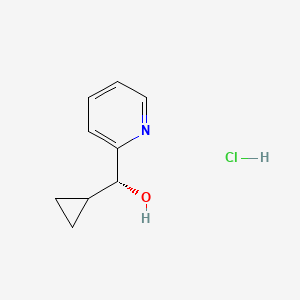
(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chiral compound with a cyclopropyl group attached to a pyridin-2-ylmethanol moiety
作用機序
Target of Action
The primary target of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels located primarily on the membranes of cells and cellular organelles. These ion channels are responsible for mediating various physiological responses such as thermal sensations, taste, vision, and hearing .
Mode of Action
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, TRPV3, by acting as an antagonist . This means it binds to the receptor and inhibits its activity. The inhibition of TRPV3 can lead to a decrease in the influx of calcium ions into the cells, which can modulate various cellular processes .
Biochemical Pathways
Calcium ions play a crucial role in various cellular processes, including cell growth, neurotransmission, muscle contraction, and many others .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a core structure in the compound, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride’s action are likely related to its inhibition of TRPV3. By blocking this channel, the compound could potentially modulate various physiological responses mediated by TRPV3, such as thermal sensations and other sensory perceptions .
生化学分析
Biochemical Properties
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride plays a significant role in biochemical reactions, particularly as an antagonist of the transient receptor potential vanilloid 3 (TRPV3) channel . This compound interacts with the TRPV3 channel, inhibiting its activity and thereby affecting calcium ion influx into cells. The interaction between ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride and TRPV3 is characterized by its binding to the channel, which prevents the activation of the channel by agonists such as 2-aminoethoxydiphenyl borate (2-APB)
Cellular Effects
The effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRPV3 channels by ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride leads to a decrease in calcium ion influx, which in turn affects downstream signaling pathways that rely on calcium as a secondary messenger . This modulation can result in altered gene expression and changes in cellular metabolism, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the TRPV3 channel, inhibiting its activity and preventing calcium ion influx . This inhibition disrupts calcium-dependent signaling pathways, leading to changes in gene expression and cellular responses. Additionally, ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride may interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of TRPV3 channels, leading to prolonged effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPV3 channels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in calcium homeostasis and potential cytotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm to the organism.
Metabolic Pathways
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, resulting in the formation of metabolites that may also exhibit biological activity The specific enzymes involved in the metabolism of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride include cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism
Transport and Distribution
The transport and distribution of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These factors determine the concentration of the compound in different tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a key determinant of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride may localize to the plasma membrane, where it interacts with TRPV3 channels, or to other organelles involved in calcium signaling and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride typically involves the following steps:
Pyridine Derivatization: The pyridin-2-ylmethanol moiety can be synthesized by reacting 2-bromopyridine with formaldehyde and a reducing agent like sodium borohydride.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride often involve large-scale cyclopropanation and pyridine derivatization reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other separation techniques.
化学反応の分析
Types of Reactions
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
Cyclopropyl(pyridin-2-yl)methanol: The non-chiral version of the compound.
Cyclopropyl(pyridin-3-yl)methanol: A similar compound with the pyridine ring substituted at the 3-position.
Cyclopropyl(pyridin-4-yl)methanol: A similar compound with the pyridine ring substituted at the 4-position.
Uniqueness
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(R)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
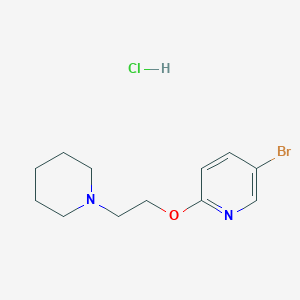
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)



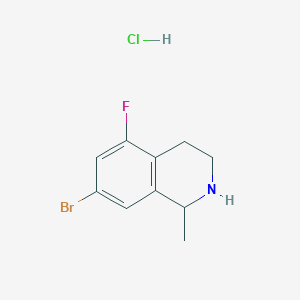
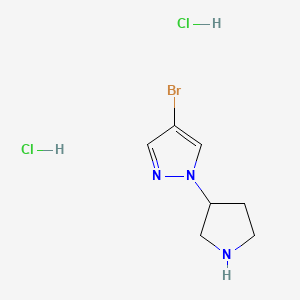
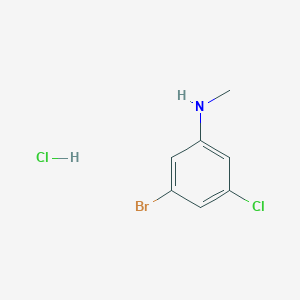
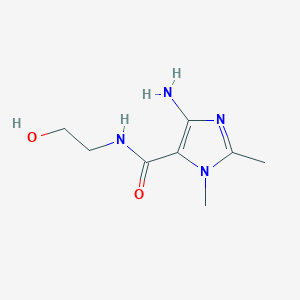

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
